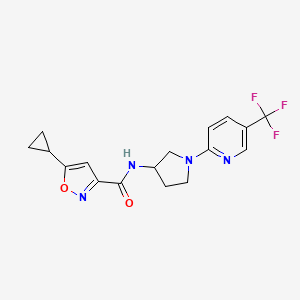

5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

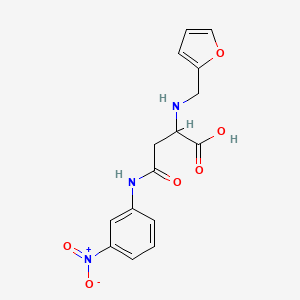

The compound “5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” is likely a heterocyclic compound due to the presence of pyrimidine and oxadiazole rings . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

While specific synthesis methods for “5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” were not found, general methods for synthesizing similar compounds involve various types of condensation reactions . For instance, pyrimidines can be synthesized through an oxidative annulation involving anilines, aryl ketones, and DMSO .Molecular Structure Analysis

The molecular structure of “5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” would likely include a pyrimidine ring attached to an oxadiazole ring via a methylene bridge . The methoxy group would be attached to the pyrimidine ring, and the methyl group would be attached to the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions of “5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” would depend on the specific conditions and reagents used . Pyrimidines can undergo various reactions such as oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” would depend on its specific structure . For instance, similar compounds have been described as solids, and their stability can be affected by factors such as temperature and exposure to light .Applications De Recherche Scientifique

Antimicrobial and Anticancer Agents

Oxadiazole analogues have been synthesized and tested for their antiproliferative and antimicrobial activities. Some compounds demonstrated significant anticancer activity with higher selectivity towards specific cancer cell lines, such as Non-Small Cell Lung Cancer, and also exhibited antimicrobial properties against bacterial and fungal strains (Ahsan & Shastri, 2015).

Agrochemical Products

The role of oxadiazoles in agrochemical products has been acknowledged, with some compounds synthesized to function as potent antiviral agents against tobacco mosaic virus, showcasing similar or better efficacy compared to commercial products (Wu et al., 2015).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating protective layer formation on the metal surface. These findings suggest applications in material protection and maintenance (Ammal et al., 2018).

Nematocidal Activity

Novel oxadiazole derivatives have been synthesized and shown good nematocidal activity against Bursaphelenchus xylophilus, indicating potential for development into nematicides for agricultural use (Liu et al., 2022).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole compounds have been utilized in the fabrication of OLEDs, with specific derivatives serving as efficient electron-injection/hole-blocking materials, improving device performance and efficiency (Wang et al., 2001).

Mécanisme D'action

Safety and Hazards

The safety and hazards of “5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole” would depend on its specific properties . Similar compounds have been associated with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Propriétés

IUPAC Name |

5-(2-methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-5-11-7(14-12-5)6-3-9-8(13-2)10-4-6/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDLDPUAYVKYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2635750.png)

![N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2635752.png)

![N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B2635755.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2635759.png)

![2-Chloro-1-[3-[4-methyl-5-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2635761.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)

![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)